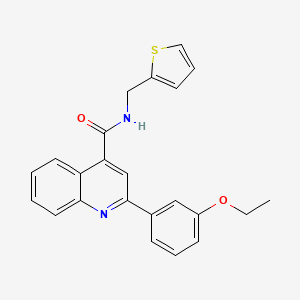
2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as ETC-159, is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of the Wnt/β-catenin pathway has been implicated in various diseases, including cancer, fibrosis, and bone disorders. ETC-159 has shown promising results in preclinical studies and is being developed as a potential therapeutic agent for these diseases.
Mécanisme D'action
2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein porcupine, which is involved in the secretion of Wnt ligands. By inhibiting the secretion of Wnt ligands, 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide prevents the activation of the Wnt/β-catenin pathway, which leads to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects:
2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis
- Inhibition of fibroblast activation and extracellular matrix production
- Promotion of bone formation and reduction of bone resorption
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide for lab experiments is its specificity for the Wnt/β-catenin pathway. This allows researchers to study the effects of inhibiting this pathway in various diseases, without affecting other signaling pathways. Another advantage is its potency, which allows for lower concentrations to be used in experiments.
One limitation of 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is its solubility, which can be a challenge in some experiments. It is also important to note that 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is still in preclinical development, and its efficacy and safety in humans are not yet known.
Orientations Futures
There are several future directions for the development and study of 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, including:
- Clinical trials in humans to evaluate its safety and efficacy in various diseases
- Combination therapy studies to evaluate its potential synergistic effects with other therapies
- Development of more potent and soluble analogs of 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
- Study of its effects on other signaling pathways and cellular processes
- Study of its effects on different cell types and in different disease models.
Applications De Recherche Scientifique
2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of various diseases, including cancer, fibrosis, and bone disorders. In cancer, 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has shown potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other therapies. It has been shown to inhibit the growth of several types of cancer cells, including colon, breast, lung, and pancreatic cancer cells.
In fibrosis, 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to inhibit the activation of fibroblasts and the production of extracellular matrix proteins, which are key drivers of fibrosis. It has been shown to reduce fibrosis in several preclinical models, including models of liver fibrosis and pulmonary fibrosis.
In bone disorders, 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to promote bone formation and reduce bone resorption. It has been shown to increase bone density and improve bone strength in preclinical models of osteoporosis.
Propriétés
IUPAC Name |
2-(3-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-27-17-8-5-7-16(13-17)22-14-20(19-10-3-4-11-21(19)25-22)23(26)24-15-18-9-6-12-28-18/h3-14H,2,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBBHULVRPRVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4841931.png)
![methyl 2-{4-[(2-bromophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4841938.png)
![N-[4-(dimethylamino)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B4841952.png)
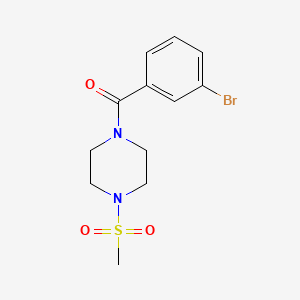
![ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate](/img/structure/B4841963.png)
![1,7-dicyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4841969.png)
![methyl 4-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4841974.png)
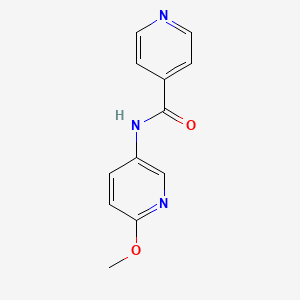
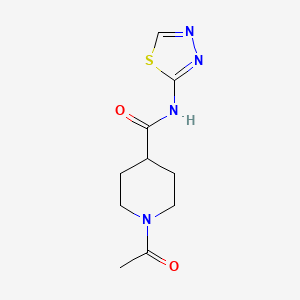
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)acrylamide](/img/structure/B4842003.png)
![5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4842007.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4842023.png)
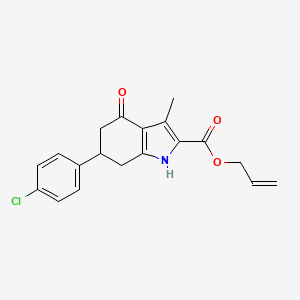
![N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4842030.png)